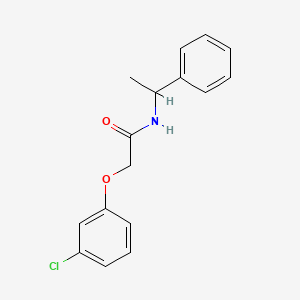

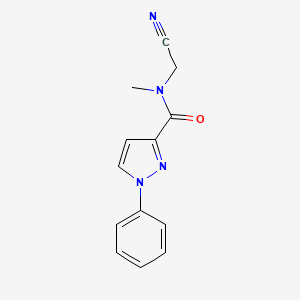

![molecular formula C20H15FN2O2S B2673740 1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326817-23-5](/img/structure/B2673740.png)

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It belongs to the class of compounds known as thienopyrimidinones . Thienopyrimidinones are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thienopyrimidinones, such as the compound , often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a specific example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Chemical Reactions Analysis

The chemical reactions involving thienopyrimidinones are diverse. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Polynuclear Heterocycles Synthesis : The synthesis of thieno[2,3-d]pyrimidine compounds has been explored for their potential in producing biologically active compounds. These derivatives are noted for their high biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Antibacterial Applications : Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The process involved synthesizing ethyl 2-aminothiophene-3carboxylate and further reactions to produce the key intermediate 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. These compounds have shown varied antibacterial activities (More, Chandra, Nargund, & Nargund, 2013).

Chemical Structure and Interactions

Molecular Structure Analysis : The structural analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been conducted to understand their molecular and crystal structures. These studies reveal how different hydrogen bonds and pi-pi stacking interactions contribute to their chemical behavior, providing insights into the design of compounds with specific properties (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Receptor Antagonist Potential

GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as potent GnRH receptor antagonists for treating reproductive diseases. These studies emphasize the importance of specific substituents for receptor binding activity, highlighting the compound's potential in medicinal chemistry (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

Direcciones Futuras

Thienopyrimidinones represent an important class of chemical compounds with diverse biological activities . Their synthesis and study are of significant interest in medicinal chemistry. Future research could focus on exploring their biological activities, optimizing their synthesis, and investigating their potential applications in drug development.

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-5-4-7-15(11-13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-2-3-8-16(14)21/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSDDUPYLRUCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2673658.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)

![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)

![3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine](/img/structure/B2673669.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2673674.png)

![N-[(1-Methylsulfonylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2673675.png)